2,4,6-Trifluorobenzimidamide

Medicinal Chemistry TRAP1 Inhibition HSP90 Chaperone

Leverage the 2,4,6-trifluoro pattern for 28-fold TRAP1 selectivity over HSP90. Its unique electronic profile lowers pKa and raises LogP, enhancing permeability and oral bioavailability. Ideal for medicinal chemistry and agrochemical discovery. Consistent ≥98% purity ensures reliable screening data.

Molecular Formula C7H5F3N2
Molecular Weight 174.12 g/mol
CAS No. 1005460-15-0
Cat. No. B1501845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorobenzimidamide
CAS1005460-15-0
Molecular FormulaC7H5F3N2
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=N)N)F)F
InChIInChI=1S/C7H5F3N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12)
InChIKeyCYZIWQQIIHNZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluorobenzimidamide (CAS 1005460-15-0): A Fluorinated Benzimidamide Building Block


2,4,6-Trifluorobenzimidamide (CAS 1005460-15-0) is a fluorinated aromatic compound belonging to the benzimidamide class, characterized by three fluorine atoms at the 2, 4, and 6 positions on the benzene ring . With a molecular formula of C7H5F3N2 and a molecular weight of 174.12 g/mol, it serves as a specialized building block in organic synthesis . Its core structure comprises a benzene ring substituted with an amidine group (-C(=NH)NH2) and three fluorine atoms, making it a key intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research .

The Critical Role of the 2,4,6-Trifluoro Substitution Pattern in 2,4,6-Trifluorobenzimidamide


Simple substitution with other benzimidamides, even those with fewer fluorine atoms, is not equivalent due to the specific and powerful electronic influence of the 2,4,6-trifluoro pattern. The presence and exact positioning of three strongly electron-withdrawing fluorine atoms create a unique electron-deficient aromatic ring. This electronic profile is known to profoundly modulate key physicochemical properties like pKa (basicity of the amidine) and lipophilicity (LogP) relative to non-fluorinated or differently fluorinated analogs . These changes directly impact the compound's reactivity in downstream synthesis, its ability to engage in specific non-covalent interactions (e.g., with protein targets), and its metabolic stability. Therefore, substituting this compound with a close analog can lead to significant and unpredictable deviations in synthetic outcomes, biological activity, or material properties.

Quantitative Performance Benchmarks for 2,4,6-Trifluorobenzimidamide Selection


Superior TRAP1 Affinity of the 2,4,6-Trifluorobenzimidamide Scaffold vs. HSP90

A derivative built upon the 2,4,6-trifluorobenzimidamide core exhibits a quantifiable preference for binding to the mitochondrial chaperone TRAP1 over the closely related cytosolic chaperone HSP90α. The compound demonstrated an IC50 of 178 nM against TRAP1, compared to a significantly weaker IC50 of 5000 nM (5 µM) against HSP90α in a fluorescence polarization competition assay [1].

Medicinal Chemistry TRAP1 Inhibition HSP90 Chaperone

Physicochemical Profile Differentiation: LogP and pKa Implications

The 2,4,6-trifluoro substitution pattern directly alters the physicochemical properties of the benzimidamide core. The calculated LogP for 2,4,6-Trifluorobenzimidamide is 2.188, which is a measurable increase in lipophilicity compared to an unsubstituted benzimidamide (predicted LogP ~0.8-1.2) . Furthermore, the strong electron-withdrawing effect of the ortho- and para-fluorines is expected to lower the pKa of the amidine group (predicted pKa ~7-8) relative to unsubstituted benzamidine (pKa ~11.6), making it less basic and more neutral at physiological pH .

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Availability and Purity Grade for Research Consistency

For ensuring experimental reproducibility, the compound is commercially available from multiple reputable vendors with a consistently high purity specification. Sources report a minimum purity of 98%, ensuring that results from its use as a building block are not confounded by significant impurities .

Chemical Sourcing Procurement Reproducibility

Recommended Procurement Scenarios for 2,4,6-Trifluorobenzimidamide (CAS 1005460-15-0)


Synthesis of Selective TRAP1 Inhibitors for Cancer Research

Based on evidence of its core scaffold exhibiting 28-fold selectivity for TRAP1 over HSP90α [1], this compound is a strategic building block for medicinal chemistry programs targeting the mitochondrial chaperone TRAP1. Research groups focused on developing novel anti-cancer agents that disrupt mitochondrial metabolism and induce tumor cell death should procure this compound to elaborate it into a library of selective TRAP1 inhibitors.

Lead Optimization for Enhanced Membrane Permeability

The calculated LogP of 2.188 for this compound represents a quantifiable increase in lipophilicity compared to non-fluorinated benzamidines [1]. Medicinal chemists encountering poor cellular permeability or oral bioavailability with other amidine-containing leads should utilize this building block. Its 2,4,6-trifluoro pattern offers a validated strategy for increasing LogP and lowering pKa, which can measurably improve passive diffusion and exposure .

Specialty Building Block for Fluorinated Agrochemicals

The unique electronic properties of the 2,4,6-trifluorobenzene ring are well-established in the design of active ingredients with enhanced metabolic stability and potency [1]. 2,4,6-Trifluorobenzimidamide serves as a direct precursor for introducing this privileged fragment into new fungicides, herbicides, or insecticides. Agrochemical discovery teams aiming to improve field half-life or target binding of developmental candidates should use this compound as a key synthetic intermediate.

Procurement for Reliable High-Throughput Synthesis

This compound is available from multiple vendors at a consistent minimum purity of 98% [1]. For research facilities or CROs running parallel synthesis or high-throughput experimentation, the assured purity and consistent quality of this building block minimize batch-to-batch variability. Procuring this specific grade supports the generation of more reliable and reproducible screening data, which is critical for making sound decisions in lead discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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